

An In-depth Technical Guide to N,N-dimethylpiperidine-4-carboxamide

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Compound of Interest

Compound Name: *N,N*-dimethylpiperidine-4-carboxamide

Cat. No.: B158126

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CAS Number: 1903-68-0

Introduction

N,N-dimethylpiperidine-4-carboxamide is a heterocyclic organic compound belonging to the piperidine class. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous pharmaceuticals and biologically active compounds.[1] This guide provides a comprehensive technical overview of **N,N-dimethylpiperidine-4-carboxamide**, including its chemical properties, synthesis, analytical characterization, and its emerging role as a key intermediate and pharmacophore in drug discovery, particularly in the fields of neurodegenerative diseases and neuropharmacology. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **N,N-dimethylpiperidine-4-carboxamide** is fundamental for its application in research and development. These properties influence its reactivity, solubility, and pharmacokinetic profile in potential drug candidates.

Property	Value	Source
CAS Number	1903-68-0	Santa Cruz Biotechnology[2]
Molecular Formula	C ₈ H ₁₆ N ₂ O	Sigma-Aldrich
Molecular Weight	156.23 g/mol	Sigma-Aldrich
IUPAC Name	N,N-dimethylpiperidine-4-carboxamide	PubChem[3]
Appearance	Solid	Sigma-Aldrich
InChI Key	XGABIOSYJHFORX-UHFFFAOYSA-N	Sigma-Aldrich
SMILES	CN(C)C(=O)C1CCNCC1	Sigma-Aldrich

Synthesis of N,N-dimethylpiperidine-4-carboxamide

The synthesis of **N,N-dimethylpiperidine-4-carboxamide** can be achieved through the amidation of piperidine-4-carboxylic acid with dimethylamine. This reaction typically requires an activating agent to convert the carboxylic acid into a more reactive species, such as an acid chloride or an activated ester, facilitating the nucleophilic attack by dimethylamine.

Experimental Protocol: Amidation of Piperidine-4-carboxylic Acid

This protocol describes a general procedure for the synthesis of **N,N-dimethylpiperidine-4-carboxamide**.

Materials:

- Piperidine-4-carboxylic acid
- Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
- Dimethylamine solution (e.g., 2M in THF)
- Anhydrous dichloromethane (DCM)

- Triethylamine (TEA) or other suitable base
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

- Activation of the Carboxylic Acid:
 - In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend piperidine-4-carboxylic acid in anhydrous DCM.
 - Cool the suspension to 0 °C in an ice bath.
 - Slowly add thionyl chloride or oxalyl chloride (typically 1.1-1.5 equivalents) to the suspension. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
 - Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 1-2 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).
 - Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
- Amidation Reaction:
 - Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
 - In a separate flask, prepare a solution of dimethylamine (typically 2-3 equivalents) and triethylamine (as an acid scavenger, typically 1.5-2 equivalents) in anhydrous DCM.

- Slowly add the dimethylamine solution to the acid chloride solution at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
- Work-up and Purification:
 - Quench the reaction by adding saturated aqueous NaHCO_3 solution.
 - Separate the organic layer and extract the aqueous layer with DCM.
 - Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 or Na_2SO_4 .
 - Filter the drying agent and concentrate the filtrate under reduced pressure.
 - Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **N,N-dimethylpiperidine-4-carboxamide**.

Causality behind Experimental Choices:

- The use of an activating agent like thionyl chloride or oxalyl chloride is crucial as the direct amidation of a carboxylic acid with an amine is generally a slow and inefficient process. These reagents convert the hydroxyl group of the carboxylic acid into a good leaving group, facilitating the nucleophilic acyl substitution by dimethylamine.
- The reaction is performed under anhydrous conditions to prevent the hydrolysis of the highly reactive acid chloride intermediate back to the carboxylic acid.
- An acid scavenger, such as triethylamine, is used to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the dimethylamine, rendering it non-nucleophilic.
- Purification by column chromatography is essential to remove any unreacted starting materials, by-products, and residual reagents to obtain a product of high purity suitable for further applications.



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Caption: Synthetic workflow for **N,N-dimethylpiperidine-4-carboxamide**.

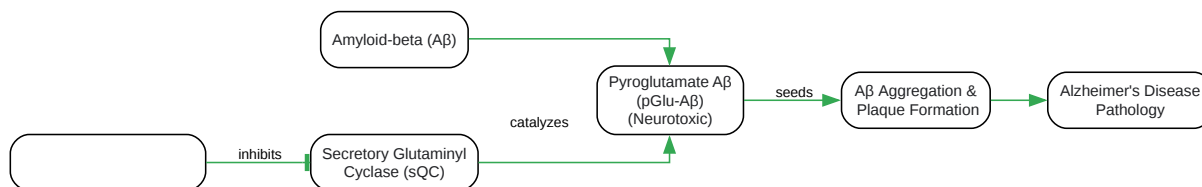
Applications in Drug Discovery and Development

The piperidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. **N,N-dimethylpiperidine-4-carboxamide** serves as a crucial building block for the synthesis of more complex molecules with therapeutic potential.

Role in Neurodegenerative Diseases

Recent research has highlighted the potential of piperidine-4-carboxamide derivatives in the treatment of Alzheimer's disease. One promising strategy involves the inhibition of enzymes implicated in the disease's pathology.

- **Cholinesterase Inhibition:** Some N-benzylpiperidine carboxamide derivatives have been investigated as potential cholinesterase inhibitors for the treatment of Alzheimer's disease.^[1] By inhibiting the breakdown of the neurotransmitter acetylcholine, these compounds can help to improve cognitive function.
- **Glutaminyl Cyclase Inhibition:** The piperidine-4-carboxamide moiety has been identified as a novel scaffold for designing inhibitors of secretory glutaminyl cyclase (sQC).^[3] Overexpression of sQC in the brains of Alzheimer's patients leads to the formation of neurotoxic pyroglutamate amyloid-beta (pGlu-A β), which is a key initiator of amyloid plaque formation.^[3] Inhibiting sQC presents a promising disease-modifying therapeutic approach.^[3]



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Caption: Inhibition of sQC by piperidine-4-carboxamide derivatives.

Potential as Dopamine Receptor Ligands

Derivatives of piperidine are known to interact with dopamine receptors, which are key targets for the treatment of various neuropsychiatric disorders. While direct studies on **N,N-dimethylpiperidine-4-carboxamide** as a dopamine receptor ligand are limited, the structural similarity to known dopamine receptor ligands suggests its potential as a scaffold for the development of novel therapeutics in this area. For instance, various N-substituted aryl carboxamides have been explored as selective dopamine D3 receptor ligands.[4]

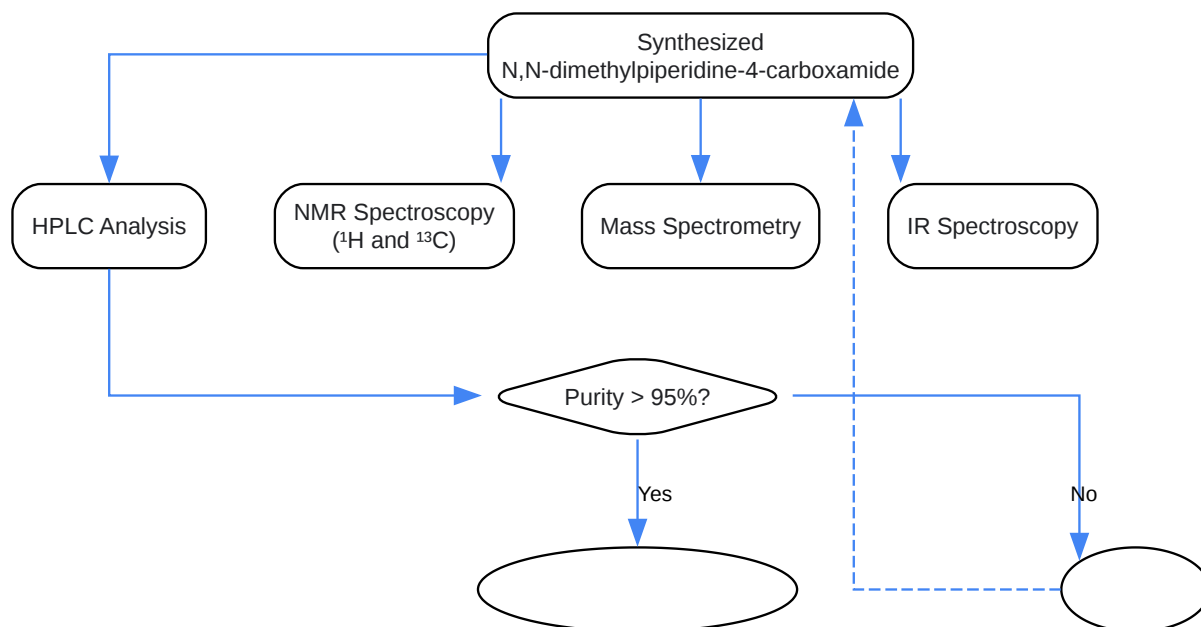
Analytical Characterization

Ensuring the purity and identity of **N,N-dimethylpiperidine-4-carboxamide** is critical for its use in research and development. A combination of chromatographic and spectroscopic techniques is typically employed for its characterization.

Analytical Techniques

Technique	Purpose	Expected Observations
High-Performance Liquid Chromatography (HPLC)	Purity assessment and quantification.	A single major peak corresponding to the product, with minimal impurities. Retention time will depend on the column and mobile phase used.
Nuclear Magnetic Resonance (NMR) Spectroscopy	Structural elucidation and confirmation of identity.	^1H and ^{13}C NMR spectra will show characteristic chemical shifts and coupling patterns for the dimethylamino, carboxamide, and piperidine ring protons and carbons.
Mass Spectrometry (MS)	Determination of molecular weight and confirmation of molecular formula.	The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight of $\text{C}_8\text{H}_{16}\text{N}_2\text{O}$.
Infrared (IR) Spectroscopy	Identification of functional groups.	Characteristic absorption bands for the amide $\text{C}=\text{O}$ stretch and $\text{N}-\text{H}$ bonds of the piperidine ring (if not N-substituted).

Exemplary Analytical Workflow



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